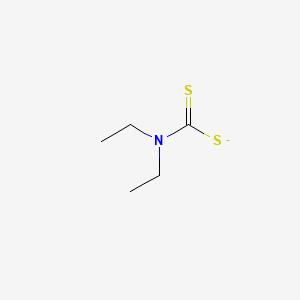

Diethyldithiocarbamate

描述

A chelating agent that has been used to mobilize toxic metals from the tissues of humans and experimental animals. It is the main metabolite of DISULFIRAM.

Structure

3D Structure

属性

CAS 编号 |

392-74-5 |

|---|---|

分子式 |

C5H10NS2- |

分子量 |

148.3 g/mol |

IUPAC 名称 |

N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/p-1 |

InChI 键 |

LMBWSYZSUOEYSN-UHFFFAOYSA-M |

SMILES |

CCN(CC)C(=S)[S-] |

规范 SMILES |

CCN(CC)C(=S)[S-] |

其他CAS编号 |

392-74-5 |

同义词 |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Applications of Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyldithiocarbamate from diethylamine (B46881) and carbon disulfide. It includes detailed experimental protocols, quantitative data, and explores its mechanism of action and relevance in drug development, particularly in oncology.

Core Synthesis: Sodium this compound

The most common and straightforward synthesis produces the sodium salt of this compound (Na(DDC)), a stable, water-soluble precursor. The reaction involves the nucleophilic addition of diethylamine to carbon disulfide in the presence of a base, typically sodium hydroxide (B78521).[1][2]

The overall reaction is as follows: CS₂ + HN(C₂H₅)₂ + NaOH → NaS₂CN(C₂H₅)₂ + H₂O [1]

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of diethylamine attacking the electrophilic carbon atom of carbon disulfide. The resulting zwitterionic intermediate is then deprotonated by the base to form the dithiocarbamate (B8719985) salt.

Experimental Protocols

Detailed methodologies for the synthesis of sodium this compound are presented below. These protocols offer variations in solvent and reaction conditions.

Protocol 1: Aqueous Synthesis

This method utilizes water as the solvent, making it a green and cost-effective option.

Methodology:

-

In a three-neck flask equipped with a stirrer and placed in an ice-water bath, add sodium hydroxide (4.0 g, 0.1 mol) and diethylamine (7.3 g, 0.1 mol) to 200 mL of water.[3]

-

Stir the mixture until the sodium hydroxide is completely dissolved.[3]

-

After 20 minutes of cooling and stirring, slowly add carbon disulfide (7.8 g, 0.1 mol) dropwise to the flask.[3]

-

Continue the reaction for approximately 4 hours, maintaining a low temperature with the ice bath. A pale yellow liquid, which is the aqueous solution of sodium this compound, will be obtained.[3]

-

This solution can be used directly for subsequent reactions, or the product can be isolated by evaporation of the solvent under reduced pressure. The salt typically crystallizes as a trihydrate (NaS₂CN(C₂H₅)₂·3H₂O).[1]

Protocol 2: Methanol-Based Synthesis

This protocol uses methanol (B129727) as a solvent, which can be advantageous for subsequent reactions where the presence of water is not desired.

Methodology:

-

To a 250 mL two-necked flask with a magnetic stirrer, add 100 mmol (12.9 g) of dibutylamine (B89481) (Note: the original paper uses dibutylamine, the procedure is analogous for diethylamine) and a solution of 100 mmol (4.0 g) of sodium hydroxide in 175 mL of pure methanol.[4]

-

While stirring the mixture at room temperature, add 100 mmol (7.6 g) of carbon disulfide dropwise.[4]

-

After the addition of carbon disulfide is complete, continue stirring for an additional hour.[4]

-

The reaction mixture can be left to stand overnight to ensure complete reaction, followed by evaporation of the methanol to yield the sodium salt.[4]

Quantitative Data and Characterization

The following table summarizes key quantitative data from the synthesis and characterization of dithiocarbamate products.

| Parameter | Value / Observation | Source |

| Protocol 2 Yield | 80% | [4] |

| Physical State | White, slightly brown, or pink crystalline solid | [1] |

| Melting Point | 95 °C (for trihydrate) | [1] |

| Solubility | Soluble in water, alcohol, and acetone | [1] |

| IR Spectrum (KBr, cm⁻¹) | 2978, 2926, 2861 (ν C-H), 1353 (ν C-N), 570 (ν C=S) | [3] |

| Elemental Analysis (for (C₅H₁₀S₂N)₂Te) | C: 28.04, H: 4.63, N: 6.48, S: 30.25 (Found) | [3] |

| Elemental Analysis (for (C₅H₁₀S₂N)₂Te) | C: 28.29, H: 4.71, N: 6.60, S: 30.18 (Calculated) | [3] |

Role in Drug Development and Signaling Pathways

This compound (DDC) is the primary active metabolite of Disulfiram (Antabuse), an FDA-approved drug for alcoholism.[5][6] In recent years, DDC has gained significant attention for its potent anticancer properties, which are primarily mediated through its ability to chelate metal ions, especially copper (Cu²⁺).[6] The resulting complex, copper(II)bis(N,N-diethyldithiocarbamate) or Cu(DDC)₂, is a highly cytotoxic agent that targets cancer cells.[6]

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sugar-Linked this compound Derivatives: A Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Diethyldithiocarbamate (DDTC): A Technical Guide on its Mechanism of Action as a Chelating Agent

Abstract: This technical guide provides a comprehensive overview of diethyldithiocarbamate (DDTC) and its mechanism of action as a potent chelating agent. We delve into the core chemistry of its metal-binding properties, present quantitative data on the stability of its metal complexes, and explore the significant biological consequences of its chelating activity. This includes its role as a metalloenzyme inhibitor, a modulator of critical cellular signaling pathways such as NF-κB, and its application in toxicology and drug development. Detailed experimental protocols and workflow visualizations are provided to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to this compound (DDTC)

This compound (DDTC), a primary metabolite of the drug disulfiram (B1670777) (Antabuse), is a potent organosulfur compound renowned for its strong metal-chelating properties.[1][2] Its ability to form stable complexes with a wide array of transition metal ions is central to its diverse biological activities.[3] The two sulfur donor atoms in the dithiocarbamate (B8719985) moiety allow it to act as a bidentate ligand, forming a stable five-membered ring with metal ions.[3][4] This lipophilic chelator can readily cross cell membranes, enabling it to influence intracellular metal ion concentrations and impact various cellular processes.[3] Its applications are extensive, ranging from an antidote for heavy metal poisoning to a research tool for studying oxidative stress and a potential therapeutic agent in cancer.[2][5][6]

Core Chelation Mechanism

The chelating action of DDTC is mediated by the two sulfur atoms of its dithiocarbamate group, which bind to a metal ion in a bidentate fashion.[3] This "claw-like" binding results in the formation of a highly stable, uncharged metal-DDTC complex, which is often colored and soluble in organic solvents.[4][7] The general reaction for the chelation of a divalent metal ion (M²⁺) by two molecules of DDTC is as follows:

Mⁿ⁺ + n(DDC⁻) → M(DDC)ₙ[4]

This process effectively sequesters the metal ion, altering its bioavailability and reactivity within biological systems.

Quantitative Data on Metal Complex Formation

The stability of the metal-DDTC complex is a critical determinant of its biological effect. This stability is quantified by the overall stability constant (log β), which reflects the equilibrium of the complex formation. DDTC shows a high affinity for various transition metals, with the stability of divalent metal complexes generally following the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[8]

| Metal Ion | Oxidation State | Overall Stability Constant (log β) | Solvent/Medium |

| Copper | Cu(II) | > 20 | Various |

| Mercury | Hg(II) | High (not specified) | Dimethyl sulfoxide, Methanol |

| Nickel | Ni(II) | 14.2 | 60% ethanol-water |

| Lead | Pb(II) | High (not specified) | Dimethyl sulfoxide, Methanol |

| Cadmium | Cd(II) | High (not specified) | Dimethyl sulfoxide, Methanol |

| Zinc | Zn(II) | 7.6 | 60% ethanol-water |

| Cobalt | Co(II) | 12.3 | 60% ethanol-water |

| Iron | Fe(II) | 9.3 | 60% ethanol-water |

| Iron | Fe(III) | High (not specified) | Dimethyl sulfoxide, Methanol |

| Manganese | Mn(II) | 6.8 | 60% ethanol-water |

| Manganese | Mn(III) | High (not specified) | Dimethyl sulfoxide, Methanol |

| Bismuth | Bi(III) | High (not specified) | Dimethyl sulfoxide, Methanol |

| (Data compiled from multiple sources. Stability constants can vary with experimental conditions such as solvent and temperature.)[8][9][10] |

Biological Consequences of DDTC Chelation

The ability of DDTC to chelate metals is fundamental to its wide-ranging biological effects, from enzyme inhibition to the modulation of complex signaling cascades.

Metalloenzyme Inhibition: Copper-Zinc Superoxide (B77818) Dismutase (Cu,Zn-SOD)

DDTC is a potent and well-characterized inhibitor of Copper-Zinc Superoxide Dismutase (Cu,Zn-SOD or SOD1), a key antioxidant enzyme that detoxifies superoxide radicals (O₂•⁻).[11] The inhibitory mechanism involves the chelation and removal of the catalytic copper ion from the enzyme's active site.[11][12] This inactivation is not reversible by dialysis, but enzymatic activity can be restored by the addition of copper sulfate (B86663) (CuSO₄).[12][13] The inhibition of Cu,Zn-SOD by DDTC leads to an accumulation of intracellular superoxide radicals, which can trigger a cascade of downstream cellular events, including oxidative stress and modulation of apoptosis.[11][14]

Modulation of Cellular Signaling Pathways: NF-κB Inhibition

DDTC is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[15][16] While the precise mechanism is multifaceted, it is linked to DDTC's antioxidant or pro-oxidant properties and its ability to interfere with the ubiquitin-proteasome system, which is essential for NF-κB activation. By preventing the degradation of the inhibitory protein IκBα, DDTC blocks the nuclear translocation of the active p65 subunit of NF-κB.[16][17] This inhibition leads to the downregulation of NF-κB target genes, such as ICAM-1, which are involved in cell adhesion and metastasis.[16]

Toxicology and Therapeutic Applications

-

Antidote for Metal Poisoning: DDTC has been effectively used in the treatment of acute poisoning by metals such as nickel and cadmium.[5][6] It forms a highly insoluble complex with cadmium, which has a low degree of dissociation in vivo, thereby protecting against lethal doses.[5] However, its use can be complex; for instance, while it can protect against cadmium-induced neurotoxicity, it may also increase the distribution of cadmium to the brain.[18][19]

-

Anticancer Activity: The anticancer properties of DDTC are often linked to its ability to form complexes with endogenous copper.[20] The resulting DDTC-copper complex is a potent inhibitor of the proteasome, a cellular machine responsible for degrading ubiquitinated proteins.[1][21] This inhibition, which may target the 19S regulatory particle of the proteasome, induces apoptosis in cancer cells.[1][21] This mechanism is distinct from that of other proteasome inhibitors like bortezomib.[1]

-

Modulation of Matrix Metalloproteinases (MMPs): The zinc-chelating ability of DDTC allows it to inhibit zinc-dependent enzymes like matrix metalloproteinases (MMPs).[7][15] MMPs are involved in the degradation of the extracellular matrix, a key process in cancer metastasis.[7][22] In hepatic stellate cells, DDTC has been shown to up-regulate MMP-1, an enzyme that degrades excess collagen, suggesting a potential role in the resolution of liver fibrosis.[15]

Key Experimental Protocols

Accurate assessment of DDTC's chelating activity and its biological effects requires robust and validated experimental methods.

Protocol: Spectrophotometric Determination of Metal Ions using DDTC

This method is based on the formation of a colored metal-DDTC complex that can be quantified using UV-Vis spectrophotometry. The example here describes the indirect determination of zinc by displacement of copper from a Cu(DDTC)₂ complex.[23]

-

Principle: Zinc displaces copper from its DDTC complex. The newly formed, colored Cu(DDTC)₂ in a separate reaction is proportional to the initial zinc concentration and is measured. A more direct method involves measuring the specific absorbance of the formed metal-DDTC complex (e.g., Cu(DDTC)₂ absorbs at ~435-450 nm).[23][24]

-

Materials:

-

Sodium this compound (NaDDTC) solution (e.g., 0.1% w/v).

-

Standard solutions of the target metal ion (e.g., Zn²⁺, Cu²⁺).

-

pH buffer (e.g., acetate (B1210297) buffer, pH 5.0).

-

Organic solvent for extraction (e.g., chloroform, CCl₄).

-

UV-Vis Spectrophotometer.

-

-

Procedure:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of the target metal at known concentrations.

-

Complex Formation: To a fixed volume of each standard (and the unknown sample), add the NaDDTC reagent in molar excess. Adjust the pH to the optimal range for complex formation (typically pH 3.0-7.0).[23]

-

Extraction: Add a precise volume of an immiscible organic solvent (e.g., chloroform) to the aqueous solution. Shake vigorously to extract the metal-DDTC complex into the organic layer. Allow the layers to separate.

-

Measurement: Transfer the organic layer to a cuvette. Measure the absorbance at the wavelength of maximum absorption (λ_max) for the specific metal-DDTC complex (e.g., ~435 nm for Cu(DDTC)₂).[23]

-

Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the metal standards. Determine the concentration of the unknown sample from this curve.

-

Protocol: Isoform-Specific Superoxide Dismutase (SOD) Activity Assay

This protocol allows for the differentiation between Cu,Zn-SOD and Manganese Superoxide Dismutase (Mn-SOD) activity in a biological sample using DDTC as a specific inhibitor.[11]

-

Principle: The total SOD activity of a sample is measured first. A parallel sample is treated with DDTC to inhibit Cu,Zn-SOD specifically. The remaining activity is attributed to Mn-SOD.

-

Materials:

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, 0.1 mM EDTA, pH 7.8).

-

Superoxide generating system (e.g., Xanthine (B1682287) and Xanthine Oxidase).

-

Detector molecule (e.g., Cytochrome c).

-

DDTC solution (e.g., 10 mM).

-

Biological sample (cell lysate, tissue homogenate).

-

-

Procedure:

-

Measure Total SOD Activity: In a cuvette, combine the assay buffer, cytochrome c, xanthine, and the biological sample. Initiate the reaction by adding xanthine oxidase. Monitor the reduction of cytochrome c (increase in absorbance at 550 nm). The rate of inhibition of this reduction is proportional to the total SOD activity.

-

Inhibit Cu,Zn-SOD: Incubate an aliquot of the biological sample with DDTC (e.g., 1-10 mM) for a sufficient time (e.g., 1.5 hours) to ensure complete inhibition of Cu,Zn-SOD.[12][13]

-

Remove Inhibitor (Optional but Recommended): Dialyze the DDTC-treated sample to remove the inhibitor, which might interfere with the assay components.

-

Measure Mn-SOD Activity: Perform the SOD activity assay as described in step 1 using the DDTC-treated sample. The remaining SOD activity is attributed to the Mn-SOD isoform.

-

Calculate Cu,Zn-SOD Activity: Subtract the Mn-SOD activity (Step 4) from the Total SOD Activity (Step 1) to determine the specific activity of Cu,Zn-SOD.

-

Conclusion

The mechanism of action of this compound is fundamentally rooted in its robust capacity to chelate a variety of metal ions, most notably copper and zinc. This primary chemical interaction precipitates a wide spectrum of biological effects, including the potent inhibition of metalloenzymes and the modulation of crucial cellular signaling pathways like NF-κB. The lipophilic nature of DDTC allows it to exert these effects both extracellularly and intracellularly, making it a valuable tool in experimental research and a compound of continuing interest in toxicology and for therapeutic applications, particularly in cancer treatment. A thorough understanding of its chelation chemistry and quantitative stability with different metals is essential for harnessing its properties and predicting its biological outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. tpcj.org [tpcj.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound in treatment of acute cadmium poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of sodium this compound in the treatment of nickel carbonyl poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium this compound - Wikipedia [en.wikipedia.org]

- 8. asianpubs.org [asianpubs.org]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. In vivo inhibition of superoxide dismutase in mice by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The superoxide dismutase inhibitor this compound has antagonistic effects on apoptosis by triggering both cytochrome c release and caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Matrix metalloproteinase-1 induction by this compound is regulated via Akt and ERK/miR222/ETS-1 pathways in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound increases distribution of cadmium to brain but prevents cadmium-induced neurotoxicity (Technical Report) | OSTI.GOV [osti.gov]

- 19. Effects of this compound on the toxicokinetics of cadmium chloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Ni(II), Cu(II), and Zn(II) this compound Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Core Chemical Properties of Sodium Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium diethyldithiocarbamate (SDDC) is an organosulfur compound with significant applications across various scientific disciplines, including analytical chemistry, materials science, and pharmacology. In the realm of drug development, its role as a chelating agent, an inhibitor of specific signaling pathways, and a valuable tool in the study of radical species has garnered considerable interest. This technical guide provides an in-depth overview of the fundamental chemical properties of sodium this compound, detailed experimental protocols for their determination, and a visualization of its key biological interactions, tailored for a scientific audience.

Chemical Identity and Structure

Sodium this compound is the sodium salt of diethyldithiocarbamic acid. It is commercially available in both anhydrous and trihydrate forms, and the two are often used interchangeably in research.[1]

| Identifier | Value |

| IUPAC Name | sodium N,N-diethylcarbamodithioate[2] |

| Synonyms | Ditiocarb sodium, DEDC, Cupral, Imuthiol[2][3] |

| Molecular Formula | C₅H₁₀NNaS₂ (anhydrous)[4], C₅H₁₆NNaO₃S₂ (trihydrate)[5] |

| Molecular Weight | 171.26 g/mol (anhydrous)[4], 225.31 g/mol (trihydrate)[6] |

| CAS Number | 148-18-5 (anhydrous)[1], 20624-25-3 (trihydrate)[1] |

| SMILES | CCN(CC)C(=S)[S-].[Na+][2] |

| InChI | InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1[2] |

Physicochemical Properties

The physicochemical properties of sodium this compound are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Appearance | White to slightly brown or pinkish crystalline solid.[1][2] | [1][2] |

| Melting Point | 95 °C (203 °F; 368 K) for the trihydrate.[1] | [1] |

| Solubility | Soluble in water, ethanol, and acetone. Insoluble in ether and benzene.[1][4] | [1][4] |

| Density | 1.1 g/cm³[1] | [1] |

| Stability | Aqueous solutions are alkaline and decompose slowly.[4] Decomposition is accelerated by acids.[4][7] | [4][7] |

Reactivity Profile

Sodium this compound exhibits a range of chemical reactivities that are central to its utility.

-

Chelation: As a potent chelating agent, it reacts with a wide variety of metal ions, particularly transition metals, to form stable, often colored, dithiocarbamate (B8719985) complexes.[1][8] The two sulfur atoms act as the coordinating ligands.[1] This property is exploited in analytical chemistry for the detection and separation of metals.[4]

-

Oxidation: Oxidation of sodium this compound yields a disulfide known as thiuram disulfide (disulfiram), a reaction that can be achieved using agents like iodine.[1] Reaction:2 NaS₂CNEt₂ + I₂ → (S₂CNEt₂)₂ + 2 NaI

-

Alkylation: Being a nucleophile, the dithiocarbamate anion can be alkylated. For instance, it reacts with dichloromethane.[1] Reaction:2 NaS₂CNEt₂ + CH₂Cl₂ → CH₂(S₂CNEt₂)₂ + 2 NaCl

-

Decomposition in Acid: In acidic conditions (pH 5-6.7), it decomposes to form carbon disulfide and a salt of diethylamine.[9] This instability in acidic media can limit its analytical applications to a narrow pH range.[4]

-

Incompatibility: It is incompatible with strong oxidizing agents.[7]

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of sodium this compound.

| Spectroscopic Technique | Key Features and Observations |

| FT-IR | Characteristic peaks include symmetric C-H stretching of methyl and methylene (B1212753) groups around 2849 cm⁻¹ and 2912 cm⁻¹. A peak around 1695 cm⁻¹ can be attributed to the bending vibration of O-H in the crystallized water of the trihydrate form.[10] |

| ¹H NMR | The proton NMR spectrum provides information about the hydrogen environments in the molecule. |

| ¹³C NMR | The carbon-13 NMR spectrum reveals the different carbon environments. Predicted chemical shifts for the anhydrous form are approximately 206.70 ppm (C=S), 49.61 ppm (-CH₂-), and 12.31 ppm (-CH₃).[11] |

| UV-Vis | In ethanol, the trihydrate form exhibits maximum absorption at 257 nm and 290 nm.[12] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.

Determination of Melting Point (Capillary Method - ASTM E324)

This method is used to determine the melting range of organic chemicals.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sodium this compound is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 3-4 mm.[13]

-

Apparatus: A melting point apparatus equipped with a heating block, a thermometer or temperature sensor, and a means to view the sample is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[13] c. The temperature at which the first drop of liquid appears is recorded as the initial melting point. d. The temperature at which the last solid particle melts is recorded as the final melting point. The range between these two temperatures is the melting range.[14]

Determination of Water Solubility (Flask Method - OECD 105)

This method is suitable for substances with a solubility greater than 10⁻² g/L.[8]

Methodology:

-

Apparatus: A constant temperature water bath, flasks with stoppers, and an analytical method for quantifying the dissolved substance are required.

-

Procedure: a. An excess amount of sodium this compound is added to a known volume of water in a flask. b. The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this duration).[2] c. After equilibrium is reached, the mixture is allowed to stand to let undissolved solid settle. d. A sample of the supernatant is carefully removed, ensuring no solid particles are included (centrifugation or filtration may be necessary). e. The concentration of sodium this compound in the aqueous sample is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

This is a common method for obtaining the infrared spectrum of a solid sample.

Methodology:

-

Sample Preparation: a. Approximately 1-2 mg of dry sodium this compound is finely ground in an agate mortar. b. About 100-200 mg of dry potassium bromide (KBr) powder is added and thoroughly mixed with the sample.[15] c. The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[15]

-

Analysis: a. The KBr pellet is placed in the sample holder of the FT-IR spectrometer. b. The infrared spectrum is recorded over the desired wavelength range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for structural elucidation.

Methodology:

-

Sample Preparation: An appropriate amount of sodium this compound is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.[16]

-

Instrument Setup: The NMR spectrometer is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed for homogeneity.[17]

-

Data Acquisition: a. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). b. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[17]

-

Data Processing: The FID is subjected to Fourier transformation to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.[17]

Key Signaling Pathways and Experimental Workflows

Sodium this compound's biological activities are of significant interest in drug development.

Inhibition of the NF-κB Signaling Pathway

Sodium this compound is known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation. This inhibition is a critical aspect of its potential therapeutic applications.

Experimental Workflow for Nitric Oxide (NO) Spin Trapping

Sodium this compound is used in conjunction with ferrous iron as a spin trap for the detection of nitric oxide (NO) using Electron Paramagnetic Resonance (EPR) spectroscopy. This is a valuable technique for studying the role of NO in biological systems.[5]

Conclusion

Sodium this compound is a versatile compound with a well-defined set of chemical properties that underpin its wide-ranging applications. For researchers, scientists, and drug development professionals, a thorough understanding of its structure, reactivity, and interactions with biological systems is paramount. The standardized protocols and illustrative pathways provided in this guide offer a foundational resource for the effective and accurate use of sodium this compound in a laboratory setting. As research continues to uncover new therapeutic potentials and applications, a solid grasp of these fundamental chemical principles will remain indispensable.

References

- 1. Water Solubility | Scymaris [scymaris.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 3. Sodium this compound trihydrate(20624-25-3) 13C NMR [m.chemicalbook.com]

- 4. oecd.org [oecd.org]

- 5. benchchem.com [benchchem.com]

- 6. Sodium this compound(148-18-5) 13C NMR [m.chemicalbook.com]

- 7. infinitalab.com [infinitalab.com]

- 8. filab.fr [filab.fr]

- 9. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Sodium this compound | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. store.astm.org [store.astm.org]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.uiowa.edu [chem.uiowa.edu]

Diethyldithiocarbamate as a Metabolite of Disulfiram In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfiram (B1670777), a long-established therapeutic for alcohol use disorder, functions as a prodrug, rapidly converting in vivo to its active metabolite, diethyldithiocarbamate (DDC). The therapeutic and toxicological effects of disulfiram are largely attributable to DDC and its subsequent metabolic products. This technical guide provides a comprehensive overview of the in vivo metabolism of disulfiram to DDC, presenting key quantitative pharmacokinetic data, detailed experimental protocols for its analysis, and an exploration of the signaling pathways it modulates. A thorough understanding of this metabolic conversion is critical for the optimization of disulfiram's existing clinical applications and the development of novel therapeutic strategies leveraging the pharmacological properties of DDC, particularly in oncology.

Introduction

Disulfiram has been utilized for decades as an aversive agent in the management of chronic alcoholism. Its mechanism of action is rooted in the irreversible inhibition of aldehyde dehydrogenase (ALDH), a critical enzyme in alcohol metabolism.[1] This inhibition leads to an accumulation of acetaldehyde (B116499) upon alcohol consumption, resulting in a highly unpleasant physiological reaction.[1] However, disulfiram itself is not the primary active agent. Following oral administration, it undergoes rapid and extensive biotransformation to this compound (DDC), which is then responsible for the inhibition of ALDH and other enzymatic targets.[1][2]

The significance of the disulfiram-DDC metabolic axis extends beyond alcohol deterrence. DDC, particularly when complexed with copper, has demonstrated potent anticancer activity, emerging as a promising candidate for drug repurposing.[3][4] This has spurred renewed interest in the in vivo fate of disulfiram and the precise quantification of its metabolites. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the in vivo metabolism of disulfiram to DDC, consolidating pharmacokinetic data, outlining analytical methodologies, and illustrating the molecular pathways influenced by this pivotal metabolite.

In Vivo Metabolism of Disulfiram

Upon oral administration, disulfiram is rapidly metabolized. A significant portion is converted to DDC in the acidic environment of the stomach even before systemic absorption.[2] Any intact disulfiram that is absorbed is quickly reduced to DDC in the bloodstream by endogenous thiols and glutathione (B108866) reductases in erythrocytes.[2]

DDC is a chemically reactive and unstable molecule with several metabolic fates:

-

Spontaneous Degradation: In acidic conditions, DDC can decompose into diethylamine (B46881) and carbon disulfide (CS₂).[5][6] CS₂ can be detected in the breath of individuals who have taken disulfiram.[5][6]

-

Glucuronidation: DDC can undergo conjugation with glucuronic acid, a phase II metabolic reaction, to form a more water-soluble glucuronide conjugate that is excreted in the urine.[2][5]

-

S-Methylation: DDC can be methylated by thiol methyltransferases to form S-methyl-N,N-diethyldithiocarbamate (Me-DDC).[2] This metabolite can be further oxidized to S-methyl-N,N-diethylthiocarbamate sulfoxide (B87167) (Me-DTC-SO) and S-methyl-N,N-diethylthiocarbamate sulfone (Me-DTC-SO₂), which are also potent inhibitors of ALDH.[7]

The metabolic pathway of disulfiram is depicted in the following diagram:

Pharmacokinetics of Disulfiram and this compound

The pharmacokinetics of disulfiram and its metabolites are characterized by rapid metabolism and significant inter-subject variability.[5][8] Following oral administration, parent disulfiram is often difficult to detect in plasma due to its rapid conversion to DDC.[5] The table below summarizes key pharmacokinetic parameters for disulfiram and its major metabolites in humans following oral administration.

| Compound | Dose (mg) | Cmax (µg/mL) | Tmax (hr) | t1/2 (hr) | Reference(s) |

| Disulfiram | 250 | 0.3 - 0.4 | 8 - 10 | ~7.3 | [5][8] |

| This compound (DDC) | 250 | 0.7 - 1.4 | 8 - 10 | ~15.5 | [5][8] |

| S-methyl-DDC (DDTC-Me) | 250 | 0.3 - 1.2 | 8 - 10 | ~22.1 | [5][8] |

| Carbon Disulfide (CS₂) (in breath) | 250 | N/A | 8 - 10 | ~13.3 | [8] |

Note: Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life) values are approximate and exhibit considerable variation among individuals.

Experimental Protocols

Accurate quantification of disulfiram and its metabolites in biological matrices is challenging due to their instability. The following section details established protocols for their analysis.

Quantification of S-Methyl-N,N-Diethylthiocarbamate (a stable DDC metabolite) in Human Plasma by UPLC-MS/MS

This method provides a sensitive and specific means of quantifying a key, stable metabolite of DDC.

4.1.1. Sample Preparation [9]

-

To a 500 µL aliquot of human plasma, add an internal standard (e.g., S-ethyldipropylthiocarbamate).

-

Perform solid-phase extraction (SPE) to isolate the analyte and internal standard from the plasma matrix.

-

Elute the compounds from the SPE cartridge with 500 µL of methanol (B129727).

-

Add 250 µL of water to the eluent.

-

Inject a 10-15 µL aliquot into the UPLC-MS/MS system.

4.1.2. UPLC Conditions [9]

-

Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm)

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in methanol (22:78, v/v)

-

Flow Rate: 0.200 mL/min

-

Column Temperature: 30°C

-

Run Time: 5 minutes

4.1.3. MS/MS Conditions [9]

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

S-methyl-N,N-diethylthiocarbamate: e.g., m/z 148 → 100

-

Internal Standard (S-ethyldipropylthiocarbamate): e.g., m/z 190 → 128

-

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 600 L/hr

4.1.4. Validation Parameters [9]

-

Linear Range: 0.500 to 50.0 ng/mL

-

Inter-assay Variation: 1.86% to 7.74%

-

Intra-assay Variation: 3.38% to 5.94%

Quantification of this compound in Human Urine by HPLC with UV Detection

This protocol involves derivatization of DDC to a more stable compound for analysis.

4.2.1. Sample Preparation [10]

-

Pipette 1 mL of urine into a centrifuge tube.

-

Add an internal standard if available.

-

Perform liquid-liquid extraction with 2 mL of cold ethyl acetate (B1210297) by vortexing for 2 minutes.

-

Centrifuge at 5,000 rpm for 5 minutes.

-

Transfer the upper organic layer (ethyl acetate) to a new tube.

-

Repeat the extraction with an additional 2 mL of ethyl acetate and combine the organic layers.

-

Add 50 µL of methyl iodide to the combined extract to derivatize DDC to Me-DDC.

-

Vortex for 30 seconds and allow the reaction to proceed for 15 minutes at room temperature.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

4.2.2. HPLC Conditions [10]

-

Column: C18 (4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 272 nm

-

Column Temperature: 25°C

In Vivo Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of disulfiram.

Signaling Pathways Modulated by this compound

Beyond its well-established role as an ALDH inhibitor, DDC, particularly in complex with copper (DDC-Cu), has been shown to modulate several key signaling pathways, which is of significant interest for its potential application in oncology.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. The DDC-Cu complex has been shown to be a potent inhibitor of the NF-κB pathway.[11][12]

Activation of the ROS/JNK Signaling Pathway

The DDC-Cu complex can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of downstream signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, which can ultimately trigger apoptosis in cancer cells.[3]

Conclusion

This compound is the central metabolite in the biotransformation of disulfiram, mediating its classical ALDH-inhibiting effects and possessing a unique pharmacological profile of its own. The rapid in vivo conversion, complex subsequent metabolic pathways, and significant inter-individual pharmacokinetic variability underscore the importance of precise and validated analytical methods for its study. The modulation of key signaling pathways, such as NF-κB and ROS/JNK, by the DDC-copper complex has opened new avenues for the therapeutic application of this "old" drug, particularly in the field of oncology. This technical guide provides a foundational resource for researchers and clinicians working to further elucidate the in vivo behavior of disulfiram and harness the therapeutic potential of its primary metabolite, this compound.

References

- 1. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound complex with copper: the mechanism of action in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpls.org [wjpls.org]

- 7. ClinPGx [clinpgx.org]

- 8. Elimination kinetics of disulfiram in alcoholics after single and repeated doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Nature of Diethyldithiocarbamate: A Technical Guide to its Antioxidant and Pro-oxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyldithiocarbamate (DDTC), a primary metabolite of disulfiram, presents a fascinating paradox in cellular biology, exhibiting both potent antioxidant and pro-oxidant activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this dual functionality. The context-dependent nature of DDTC's effects, largely dictated by the cellular redox state, metal ion availability, and dosage, is critical for its therapeutic application and toxicological assessment. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to offer a comprehensive resource for the scientific community.

Introduction: The Two Faces of this compound

This compound (DDTC) is a low-molecular-weight, sulfur-containing compound with a well-documented history in medicine and toxicology. While it has been explored for its therapeutic potential in conditions like HIV and as a chemopreventive agent, its biological effects are complex and often contradictory.[1] The core of this complexity lies in its ability to act as both a protector against and a promoter of oxidative stress. Understanding the delicate balance that governs these opposing roles is paramount for harnessing its potential benefits while mitigating its risks.

Antioxidant Properties: DDTC exhibits direct and indirect antioxidant effects. It can scavenge reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite.[2] Furthermore, it can chelate redox-active metal ions like iron, thereby preventing the generation of highly reactive hydroxyl radicals via the Fenton reaction.[2]

Pro-oxidant Properties: Conversely, DDTC is widely recognized as a potent inhibitor of copper-zinc superoxide (B77818) dismutase (Cu,Zn-SOD or SOD1), a critical antioxidant enzyme.[3][4] By chelating the copper cofactor essential for SOD1 activity, DDTC leads to an accumulation of superoxide radicals, thereby inducing oxidative stress.[4][5] In the presence of copper ions, DDTC can form a lipophilic complex that facilitates copper's entry into cells, where it can participate in redox cycling and generate ROS.[6][7] This pro-oxidant activity can trigger cellular damage, including lipid peroxidation and protein oxidation, and can induce apoptosis.[1][6][8]

Quantitative Data on DDTC's Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent and context-specific effects of DDTC.

Table 1: Inhibition of Superoxide Dismutase (SOD) Activity by DDTC

| System | DDTC Concentration | % SOD Inhibition | Reference |

| Mouse Liver (in vivo) | 0.5 g/kg | 42% | [5] |

| Mouse Liver (in vivo) | 1.5 g/kg | 71% | [5] |

| Mouse Brain (in vivo) | 1.5 g/kg | 48% | [5] |

| Mouse Whole Blood (in vivo) | 1.5 g/kg | 86% | [5] |

| Yeast (in vivo) | 10 mM | 75% | [9] |

| Pure SOD (in vitro) | 1 mM | 100% | [5] |

Table 2: Induction of Oxidative Stress Markers by DDTC

| Cell/Tissue Type | DDTC Concentration | Marker | Fold Increase/Change | Reference |

| V79 Fibroblasts | 100 µM | Total Glutathione (GSHt) | 2.3-fold increase | [1] |

| V79 Fibroblasts | 200 µM | Total Glutathione (GSHt) | 3.7-fold increase | [1] |

| V79 Fibroblasts | 100 µM | Glutathione Disulfide (GSSG) | 2.6-fold increase | [1] |

| V79 Fibroblasts | 200 µM | Glutathione Disulfide (GSSG) | 6.8-fold increase | [1] |

| Goldfish Kidney | 0.01 mg/g | Lipid Peroxides | Increased at all time points | [8] |

| Goldfish Liver | 0.01 mg/g | Lipid Peroxides | Increased after 48h | [8] |

| Goldfish Brain | 0.01 mg/g | Protein Carbonyls | Increased at 24h | [8] |

Core Signaling Pathways Modulated by DDTC

The dual effects of DDTC are intricately linked to its modulation of key cellular signaling pathways, particularly those governing inflammation, cell survival, and cell death.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival. Dithiocarbamates, including DDTC and its derivative pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC), are potent inhibitors of NF-κB activation.[10] This inhibition is thought to be mediated by their antioxidant properties, as ROS are known to be involved in the activation of NF-κB.[10] By suppressing NF-κB, DDTC can inhibit the expression of pro-inflammatory and anti-apoptotic genes. This mechanism is particularly relevant to its potential anti-cancer and anti-metastatic effects.[11][12][13][14]

References

- 1. The effects of sodium this compound in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The superoxide dismutase inhibitor this compound has antagonistic effects on apoptosis by triggering both cytochrome c release and caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N,N-Diethyldithiocarbamate promotes oxidative stress prior to myelin structural changes and increases myelin copper content - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium this compound, an AIDS progression inhibitor and a copper-binding compound, has proteasome-inhibitory and apoptosis-inducing activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound injection induces transient oxidative stress in goldfish tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits in vivo Cu,Zn-superoxide dismutase and perturbs free radical processes in the yeast Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. This compound suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Suppresses an NF-κB Dependent Metastatic Pathway in Cholangiocarcinoma Cells [journal.waocp.org]

- 13. This compound Suppresses an NF-κB Dependent Metastatic Pathway in Cholangiocarcinoma Cells -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]

- 14. researchgate.net [researchgate.net]

The Role of Diethyldithiocarbamate in Inhibiting Superoxide Dismutase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyldithiocarbamate (DDC) as a potent inhibitor of superoxide (B77818) dismutase (SOD). We delve into the core mechanism of action, focusing on its role as a copper-chelating agent that specifically targets the Copper-Zinc Superoxide Dismutase (Cu,Zn-SOD) isoform. This document summarizes key quantitative data on its inhibitory efficacy, provides detailed experimental protocols for assessing SOD activity and differentiating between its isoforms, and explores the downstream cellular signaling pathways affected by DDC-mediated SOD inhibition. The guide is intended to serve as a valuable resource for researchers utilizing DDC to study oxidative stress, redox signaling, and related therapeutic applications.

Introduction to Superoxide Dismutase (SOD)

Superoxide dismutases (SODs) represent a critical frontline defense against oxidative stress. These metalloenzymes catalyze the dismutation of the superoxide anion radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This function is vital for mitigating the damaging effects of reactive oxygen species (ROS) generated during aerobic respiration and other cellular processes. In eukaryotes, there are three primary isoforms of SOD:

-

**Copper-

Diethyldithiocarbamate as a Nitric Oxide Spin Trap for Electron Paramagnetic Resonance Spectroscopy: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a transient and highly reactive free radical that plays a critical role as a signaling molecule in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its ephemeral nature makes direct detection in biological systems challenging. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping techniques, has emerged as a robust and widely adopted method for the detection and quantification of NO.[1][2] This technical guide provides a comprehensive overview of the use of diethyldithiocarbamate (DETC) as a spin trap for NO, focusing on the formation of the stable paramagnetic mononitrosyl-iron complex with DETC, [Fe²⁺(DETC)₂-NO], and its characteristic EPR signature.[1] Detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms and workflows are presented to facilitate the application of this powerful technique in research and drug development.

Introduction to Nitric Oxide and Spin Trapping

Nitric oxide's low physiological concentrations and short half-life necessitate sensitive and specific detection methods.[1] Spin trapping is a technique where a short-lived radical reacts with a "spin trap" molecule to form a more stable paramagnetic adduct that can be readily detected by EPR spectroscopy.[1][3] For NO detection, complexes of ferrous iron (Fe²⁺) with dithiocarbamates, particularly this compound (DETC), are among the most effective spin traps.[1] The resulting [Fe²⁺(DETC)₂-NO] complex is a stable paramagnetic species that exhibits a characteristic triplet EPR signal, the intensity of which is proportional to the concentration of trapped NO.[1]

The Chemistry of DETC-Based NO Trapping

The detection of nitric oxide using DETC and ferrous iron is a multi-step process.[1] First, a source of the DETC ligand, such as sodium this compound, is introduced into the biological system.[1] This ligand then complexes with either endogenously present or exogenously supplied ferrous iron (Fe²⁺) to form the lipophilic spin trap, [Fe²⁺(DETC)₂].[1] Its lipid solubility allows it to permeate cell membranes. In the presence of NO, this complex readily traps the radical to form the stable paramagnetic adduct [Fe²⁺(DETC)₂-NO].[1]

Quantitative Data and EPR Spectral Parameters

The [Fe²⁺(DETC)₂-NO] complex is characterized by a distinct triplet EPR signal. This hyperfine structure arises from the interaction of the unpaired electron with the nitrogen nucleus of the trapped NO molecule. The key spectral parameters are summarized in the table below.

| Parameter | Value | Reference(s) |

| g-factor (g) | g = 2.038 - 2.039 | [4][5] |

| Hyperfine Coupling Constant (aN) | 12.8 - 13 G | [5][6] |

Note: The g-factor and hyperfine coupling constant can exhibit slight variations depending on the specific biological environment and experimental conditions.

Experimental Protocols

In Vitro Protocol: NO Detection in Cell Culture

This protocol is adapted for the detection of NO in cultured cells, such as bovine aortic endothelial cells (BAECs).[7]

Materials:

-

Sodium this compound trihydrate (DETC)

-

Ferrous sulfate (B86663) (FeSO₄)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Liquid nitrogen

-

EPR tubes

Procedure:

-

Preparation of Spin Trap Solution: Prepare a stock solution of DETC and FeSO₄. For cellular experiments, concentrations need to be optimized, but a starting point could be a 5:1 molar ratio of DETC to FeSO₄.[8] All solutions should be prepared in deoxygenated buffer to prevent oxidation of Fe²⁺.

-

Cell Culture and Treatment: Grow BAECs to 70-80% confluency in appropriate culture vessels.[7] Treat the cells with the desired agonists (e.g., insulin (B600854) to stimulate eNOS) or inhibitors (e.g., L-NMMA, a NOS inhibitor) in the presence of L-arginine (the substrate for NOS).[7]

-

Incubation with Spin Trap: Add the FeSO₄ and DETC spin trap solution to the cell culture medium and incubate for a defined period (e.g., 60 minutes).[7]

-

Cell Harvesting and Sample Preparation: After incubation, dislodge the cells from the plate, collect them by centrifugation, and wash with PBS.

-

Freezing: Resuspend the cell pellet in a small volume of buffer, transfer to an EPR tube, and immediately freeze in liquid nitrogen.[7]

-

EPR Measurement: Record the EPR spectrum at liquid nitrogen temperature (77 K).

In Vivo Protocol: NO Detection in Animal Models

This protocol provides a general framework for in vivo NO detection in rodents.

Materials:

-

Sodium this compound (DETC)

-

Ferrous sulfate (FeSO₄)

-

Sodium citrate

-

Saline solution

-

Anesthesia

-

Surgical tools

-

Liquid nitrogen

-

EPR tubes

Procedure:

-

Preparation of Reagents: Prepare separate solutions of DETC and FeSO₄ in saline. To maintain Fe²⁺ in its reduced state, the FeSO₄ solution can be complexed with sodium citrate.[9] Ensure all solutions are deoxygenated.

-

Animal Preparation: Anesthetize the animal according to approved protocols.

-

Administration of Spin Trap: Administer DETC (e.g., 500 mg/kg, intraperitoneally) and the iron complex (e.g., FeSO₄·7H₂O, 50 mg/kg, subcutaneously in the region of interest) approximately 30 minutes before tissue collection.[5][9]

-

Tissue Collection: At the desired time point, euthanize the animal and rapidly excise the tissue of interest (e.g., brain, liver, tumor).[5][10]

-

Sample Preparation: Immediately place the tissue in an EPR tube and freeze in liquid nitrogen to stop metabolic activity and preserve the NO adduct.

-

EPR Measurement: Record the EPR spectrum at liquid nitrogen temperature.

Signaling Pathways and Experimental Workflow

The production of nitric oxide is a key component of many signaling pathways. For example, in the endothelium, the activation of endothelial nitric oxide synthase (eNOS) by agonists like insulin or shear stress leads to the conversion of L-arginine to L-citrulline and NO.[7] This NO then diffuses to surrounding smooth muscle cells, activating guanylate cyclase and leading to vasodilation. The DETC spin trapping method allows for the quantification of NO produced through such pathways.

The overall experimental workflow for using DETC as an NO spin trap with EPR is a systematic process that requires careful execution at each step to ensure accurate and reproducible results.

Conclusion

The use of this compound in conjunction with EPR spectroscopy provides a powerful and reliable method for the detection and quantification of nitric oxide in biological systems. The formation of the stable [Fe²⁺(DETC)₂-NO] adduct with its characteristic EPR signal allows for sensitive and specific measurements. By following well-defined experimental protocols and understanding the underlying chemical principles, researchers can effectively apply this technique to investigate the intricate roles of nitric oxide in health and disease, thereby aiding in the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electron paramagnetic resonance (EPR) detection of nitric oxide produced during forebrain ischemia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Nitric Oxide Production by Endothelial Cells Using Electron Paramagnetic Resonance Spectroscopy [ucur.org]

- 8. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Spin Trapping of Nitric Oxide by Hemoglobin and Ferrous this compound in Model Tumors Differing in Vascularization - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Anticancer Potential of Diethyldithiocarbamate-Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs with well-established safety profiles presents a promising and expedited avenue for novel cancer therapeutics. Diethyldithiocarbamate (DDTC), a metabolite of the anti-alcoholism drug disulfiram, has garnered significant attention for its potent anticancer properties, particularly when complexed with various metals. This in-depth technical guide explores the core anticancer mechanisms of DDTC-metal complexes, presents quantitative data on their efficacy, provides detailed experimental protocols for their evaluation, and visualizes the key signaling pathways involved.

Core Mechanisms of Action

The anticancer activity of this compound-metal complexes is multifaceted, primarily revolving around the disruption of key cellular processes essential for cancer cell survival and proliferation. The most well-documented mechanisms include proteasome inhibition, modulation of the NF-κB signaling pathway, and the induction of reactive oxygen species (ROS).

1. Proteasome Inhibition: A central mechanism of action for DDTC-metal complexes, particularly with copper (Cu) and zinc (Zn), is the inhibition of the ubiquitin-proteasome system.[1][2] Unlike conventional proteasome inhibitors like bortezomib (B1684674) that primarily target the 20S catalytic core, DDTC-metal complexes appear to exhibit a distinct mechanism by targeting the 19S regulatory particle of the 26S proteasome.[2] This inhibition leads to the accumulation of ubiquitinated proteins, including key cell cycle regulators and tumor suppressors, ultimately triggering apoptosis.[3][4] Specifically, the JAMM domain within the 19S lid has been suggested as a potential target.[2]

2. NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling cascade is a crucial pathway for promoting inflammation, cell survival, and proliferation in cancer cells. DDTC and its metal complexes are potent inhibitors of NF-κB activation.[5][6][7] By preventing the degradation of the inhibitory protein IκBα, these complexes sequester NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and the subsequent transcription of pro-survival genes.[8]

3. Induction of Reactive Oxygen Species (ROS): DDTC-metal complexes can induce significant oxidative stress within cancer cells by catalyzing the generation of reactive oxygen species (ROS).[9][10] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS-induced damage. This elevated oxidative stress can lead to DNA damage, lipid peroxidation, and ultimately, apoptotic cell death.

Quantitative Data Presentation

The cytotoxic efficacy of this compound-metal complexes has been demonstrated across a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their anticancer potency.

Table 1: IC50 Values of this compound-Copper (DDTC-Cu) Complexes

| Cancer Cell Line | IC50 (µM) | Reference |

| MDA-MB-231 (Breast) | < 0.2 | [11] |

| MDA-MB-231PAC10 (Resistant Breast) | < 0.2 | [11] |

| H630 (Colorectal) | 5.2 | [12] |

| H630 R10 (Resistant Colorectal) | 5.3 | [12] |

| A549 (Lung) | 2.79 | [12] |

Table 2: IC50 Values of this compound-Zinc (DDTC-Zn) Complexes

| Cancer Cell Line | IC50 (µM) | Reference |

| A549 (Lung) | 49.6 | [12] |

Table 3: IC50 Values of Other this compound-Metal Complexes

| Metal Complex | Cancer Cell Line | IC50 (µM) | Reference |

| Palladium (II) Complex 1 | MCF-7 (Breast) | 1.89 | [13] |

| Palladium (II) Complex 1 | A549 (Lung) | 2.45 | [13] |

| Palladium (II) Complex 2 | MCF-7 (Breast) | 2.56 | [13] |

| Palladium (II) Complex 2 | A549 (Lung) | 3.12 | [13] |

| Ruthenium (III) Complex 1 | HCC70 (Breast) | 16.7 | [14] |

| Ruthenium (III) Complex 1 | HeLa (Cervical) | >50 | [14] |

| Ruthenium (III) Complex 2 | HCC70 (Breast) | 11.4 | [14] |

| Ruthenium (III) Complex 2 | HeLa (Cervical) | 21.2 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anticancer properties of this compound-metal complexes.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the complexes on cancer cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound-metal complex stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)[1]

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

-

Prepare serial dilutions of the DDTC-metal complex in complete cell culture medium.

-

Remove the overnight culture medium and replace it with medium containing various concentrations of the complex. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

-

Proteasome Activity Assay

This assay measures the inhibition of the chymotrypsin-like activity of the 26S proteasome in intact cells.

-

Materials:

-

Cancer cells treated with DDTC-metal complex

-

Proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Luminometer or fluorometer

-

-

Procedure:

-

Plate cells and treat with the DDTC-metal complex for the desired time.

-

Lyse the cells in a suitable lysis buffer and quantify the protein concentration.

-

In a 96-well plate, add 20-50 µg of protein extract to each well.

-

Add the proteasome activity assay buffer.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for 30-60 minutes.

-

Measure the fluorescence (Excitation: 380 nm, Emission: 460 nm for AMC) using a plate reader.

-

Compare the activity in treated cells to that in untreated control cells.

-

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect changes in the protein levels of key components of the NF-κB pathway.

-

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Separate 20-40 µg of protein from cell lysates on an SDS-PAGE gel.[8]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

Apoptosis Assays

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials:

-

Treated and untreated cell lysates

-

Assay buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Microplate reader

-

-

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

In a 96-well plate, add 50-100 µg of protein extract to each well.

-

Add assay buffer to each well.

-

Initiate the reaction by adding the caspase-3 substrate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

Calculate the fold-increase in caspase-3 activity compared to the untreated control.

-

Cleavage of PARP is a hallmark of apoptosis.

-

Procedure:

-

Perform Western blot analysis as described above.

-

Use a primary antibody that detects both full-length PARP (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa).

-

An increase in the cleaved PARP fragment indicates apoptosis.

-

Intracellular ROS Detection

This assay measures the generation of reactive oxygen species within cells.

-

Materials:

-

Cancer cells

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)[9]

-

Serum-free medium

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Seed cells in a suitable plate or on coverslips.

-

Treat the cells with the DDTC-metal complex for the desired time.

-

Wash the cells with serum-free medium.

-

Load the cells with 5-10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[9][15]

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) using a fluorescence microscope or plate reader.

-

An increase in fluorescence indicates an increase in intracellular ROS.

-

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

Caption: DDTC-Cu complex inhibits the 26S proteasome, leading to apoptosis.

Caption: DDTC-Cu complex inhibits the NF-κB signaling pathway.

Caption: Workflow for measuring intracellular reactive oxygen species (ROS).

References

- 1. benchchem.com [benchchem.com]

- 2. Ni(II), Cu(II), and Zn(II) this compound Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Evaluation of copper-dependent proteasome-inhibitory and apoptosis-inducing activities of novel pyrrolidine dithiocarbamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Binding Peptides Attenuate Microglia Inflammation through Suppression of NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclodextrin this compound Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sugar-Linked this compound Derivatives: A Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Foundational Research on Diethyldithiocarbamate in Neuroprotective Studies: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyldithiocarbamate (DDC), a potent metal-chelating agent and a metabolite of the drug disulfiram, has been the subject of extensive research for its paradoxical roles in the central nervous system. While initially investigated for its neurotoxic properties, a growing body of evidence suggests potential neuroprotective effects under specific conditions. This technical guide provides a comprehensive overview of the foundational research on DDC in neuroprotective studies, with a focus on its core mechanisms of action, including superoxide (B77818) dismutase (SOD) inhibition, modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, and its metal chelation properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a consolidated presentation of quantitative data, and visualizations of key biological pathways and experimental workflows.

Core Mechanisms of Action

DDC's effects on the nervous system are multifaceted, primarily revolving around its ability to interact with metal-containing enzymes and key signaling molecules. Its neuroprotective or neurotoxic potential is often context-dependent, influenced by the specific pathological model and the dosage used.

Inhibition of Copper-Zinc Superoxide Dismutase (Cu/Zn-SOD)

DDC is a well-established inhibitor of Cu/Zn-SOD (SOD1), a critical enzyme in the antioxidant defense system that catalyzes the dismutation of superoxide radicals to molecular oxygen and hydrogen peroxide.[1][2] By chelating the copper ion essential for the enzyme's catalytic activity, DDC disrupts this protective mechanism, leading to an accumulation of superoxide radicals.[1] This can induce oxidative stress, a key factor in the pathogenesis of many neurodegenerative diseases.[3] However, some studies suggest that this pro-oxidant effect may also trigger compensatory antioxidant responses or other signaling pathways that could, under certain circumstances, be neuroprotective.

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and apoptosis.[4] Dithiocarbamates, including DDC, are known to have biphasic effects on NF-κB activity.[5][6] At lower concentrations, they can inhibit NF-κB activation, which is often associated with a reduction in neuroinflammation.[5] This inhibitory effect is thought to be beneficial in neurodegenerative conditions where chronic inflammation plays a significant role.[4] However, at higher concentrations, DDC can promote NF-κB activation, potentially exacerbating inflammatory damage.[5] The modulation of NF-κB by DDC is also linked to its ability to act as a zinc ionophore, altering intracellular zinc concentrations which can impact NF-κB signaling.[5][6]

Metal Chelation: Zinc and Copper

DDC is a highly selective chelator of zinc and copper.[7][8] In the context of neuroprotection, its ability to chelate excess zinc has been explored.[7] During events like hypoxia or ischemia, an increase in free zinc in the brain can contribute to neurotoxicity.[7][9] By binding to and sequestering excess zinc, DDC has been investigated as a potential therapeutic agent to mitigate this zinc-induced damage.[7] Conversely, DDC's interaction with copper can be complex. While it inhibits SOD1 by chelating copper, it can also form lipophilic complexes with copper that can cross the blood-brain barrier and potentially lead to toxic accumulations of copper in the brain.[3][10]

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize key quantitative findings from foundational studies on DDC's effects in various neuroprotective and neurotoxic models.

Table 1: Effects of this compound on Superoxide Dismutase (SOD) Activity

| Tissue/Cell Type | DDC Concentration/Dose | % Inhibition of SOD Activity | Species | Reference |

| Whole Blood | 1.5 g/kg (injected) | 86% | Mice | [2][5] |

| Liver | 1.5 g/kg (injected) | 71% | Mice | [2][5] |

| Brain | 1.5 g/kg (injected) | 48% | Mice | [2][5] |

| Liver | 0.5 g/kg (injected) | 42% | Mice | [2][5] |

| Rat Brain | 250 mg/kg | 11% | Rat | [11] |

| Rat Brain | 500 mg/kg | 31% | Rat | [11] |

| Rat Brain | 1000 mg/kg | 49% | Rat | [11] |

Table 2: Neurotoxic Effects of this compound in a Parkinson's Disease Model (MPTP-induced)

| Treatment Group | Striatal Dopamine (B1211576) Reduction | Neuronal Loss in Substantia Nigra | Species | Reference |

| MPTP (15 mg/kg) + DDC (400 mg/kg) | 70% | 50% | Mice | [12] |

| MPTP (15 mg/kg x 4) | Not significantly different from DDC+MPTP | Not significantly different from DDC+MPTP | Mice | [12] |

| DDC (400 mg/kg) alone | No significant effect | No significant effect | Mice | [12] |

Table 3: Effects of this compound in a Stroke Model (Transient Middle Cerebral Artery Occlusion)

| Treatment Group | Outcome | Species | Reference |

| DDC-treated | Increased DNA fragmentation in ischemic side | Rat | [12] |

| DDC-treated | Increased stroke volume | Rat | [12] |

| DDC-treated | Blocked NF-κB activation | Rat | [12] |

Table 4: Behavioral and Mitochondrial Effects of this compound in a Zebrafish Hypoxia Model

| Condition | Outcome | Species | Reference |

| Hypoxia + DEDTC | Enhanced exploratory deficit | Zebrafish | [7][9] |

| Hypoxia + DEDTC | Negative impact on mitochondrial activity | Zebrafish | [7][9] |

| Hypoxia + DEDTC | Mitigated the increase in chelatable brain zinc | Zebrafish | [7][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in foundational DDC research.

In Vitro Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of the autooxidation of 6-hydroxydopamine.[2][5]

-

Reagents:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.8) with 0.1 mM EDTA.

-

6-hydroxydopamine solution.

-

This compound (DDC) solution.

-

Tissue homogenate or cell lysate.

-

-

Procedure:

-

Prepare tissue homogenates (e.g., brain, liver) or cell lysates in phosphate buffer.

-

Incubate the sample with or without DDC (e.g., 1 mM) for a specified time (e.g., 1.5 hours) at room temperature.[2]

-

To a cuvette, add the phosphate buffer and the sample.

-

Initiate the reaction by adding the 6-hydroxydopamine solution.

-

Immediately monitor the increase in absorbance at a specific wavelength (e.g., 480 nm) for several minutes. The rate of absorbance increase is inversely proportional to the SOD activity.

-

Calculate the percentage of inhibition by comparing the rates of the DDC-treated and untreated samples.

-

In Vivo MPTP Mouse Model of Parkinson's Disease

This protocol describes the induction of Parkinson's-like neurodegeneration using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and the assessment of DDC's effects.[12][13]

-

Animals: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[12][13]

-

Reagents:

-

MPTP hydrochloride, dissolved in sterile saline.

-

This compound (DDC), dissolved in an appropriate vehicle.

-

-

Procedure:

-

Administer DDC (e.g., 400 mg/kg, intraperitoneally) to one group of mice.[12]

-